

5-Methyl-2-phenylpyridine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-2-phenylpyridine

Cat. No.: B1294863

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Profile of **5-Methyl-2-phenylpyridine**

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **5-Methyl-2-phenylpyridine** (CAS No. 27012-22-2), a key heterocyclic building block in materials science and pharmaceutical development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a definitive analytical profile of the compound. Each section details the causality behind experimental choices, presents data in a clear, tabular format, and provides field-proven insights into spectral interpretation. Methodologies are validated with authoritative citations and presented alongside detailed experimental protocols and logical diagrams to ensure scientific integrity and practical applicability.

Introduction to 5-Methyl-2-phenylpyridine

5-Methyl-2-phenylpyridine, also known as 6-phenyl-3-picoline, is a disubstituted pyridine derivative featuring a phenyl group at the 2-position and a methyl group at the 5-position. Its chemical structure combines the aromaticity of both pyridine and benzene rings, making it a valuable synthon and ligand. The precise characterization of its molecular structure is

paramount for its application in organic synthesis, coordination chemistry, and materials science.^[1] This guide establishes a foundational spectroscopic reference for the compound.

Molecular Structure and Properties:

- Molecular Formula: C₁₂H₁₁N^[2]
- Molecular Weight: 169.22 g/mol ^[2]
- CAS Number: 27012-22-2^[2]
- Appearance: White to orange solid

Caption: Molecular structure of **5-Methyl-2-phenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **5-methyl-2-phenylpyridine**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. The spectrum of **5-methyl-2-phenylpyridine** displays distinct signals for the methyl group, the three protons on the pyridine ring, and the five protons on the phenyl ring. The data presented is a representative compilation from experimental results obtained in deuterated chloroform (CDCl₃).^{[3][4]}

Table 1: ¹H NMR Spectroscopic Data for **5-Methyl-2-phenylpyridine** (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.51 - 8.54	Singlet (s)	-	1H	H-6 (Pyridine)
7.96 - 8.00	Doublet (d)	7.5 - 8.0	2H	H-2', H-6' (Phenyl, ortho)
7.60 - 7.61	Doublet (d)	8.0 - 8.1	1H	H-3 (Pyridine)
~7.49	Multiplet (m)	-	3H	H-3', H-4', H-5' (Phenyl, meta/para) & H-4 (Pyridine)
2.34 - 2.35	Singlet (s)	-	3H	-CH ₃

Note: The multiplet around 7.49 ppm contains overlapping signals from the meta and para protons of the phenyl ring and the H-4 proton of the pyridine ring.[3]

Expertise & Causality: The choice of a 400 MHz spectrometer provides sufficient resolution to separate most signals. The downfield shift of the pyridine protons (H-6, H-3) is due to the deshielding effect of the electronegative nitrogen atom. The singlet nature of H-6 is characteristic of its position, lacking adjacent protons for coupling. The methyl group protons appear as a sharp singlet in the upfield region, as expected.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments. The proton-decoupled ¹³C NMR spectrum of **5-methyl-2-phenylpyridine** shows 10 distinct aromatic carbon signals and one aliphatic signal for the methyl group, consistent with its molecular structure.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for **5-Methyl-2-phenylpyridine** (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
154.5 - 154.8	C-2 (Pyridine)
149.8 - 150.1	C-6 (Pyridine)
139.2 - 139.4	C-1' (Phenyl)
137.1 - 137.3	C-4 (Pyridine)
131.4 - 131.6	C-5 (Pyridine)
128.6 - 128.7	C-3', C-5' (Phenyl)
128.4 - 128.6	C-4' (Phenyl)
126.5 - 126.7	C-2', C-6' (Phenyl)
119.8 - 120.0	C-3 (Pyridine)
17.9 - 18.2	-CH ₃

Expertise & Causality: The quaternary carbons (C-2, C-5, C-1') appear as sharp, less intense signals. The carbons attached to nitrogen (C-2, C-6) are significantly deshielded and appear far downfield. The methyl carbon signal is found in the typical aliphatic region (~18 ppm). These assignments are based on established chemical shift ranges and are confirmed by data from similar structures.^{[3][4]}

Infrared (IR) Spectroscopy

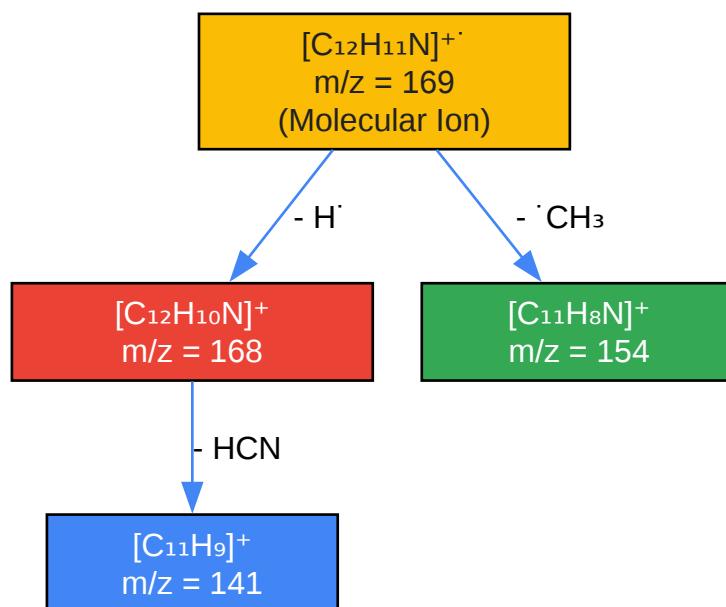
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **5-methyl-2-phenylpyridine** is characterized by vibrations corresponding to aromatic C-H bonds, C=C and C=N double bonds within the rings, and aliphatic C-H bonds of the methyl group.

Table 3: Key IR Absorption Bands for **5-Methyl-2-phenylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3050	Medium	Aromatic C-H Stretch
~2920	Weak	Aliphatic C-H Stretch (-CH ₃)
1604	Medium	Aromatic C=C/C=N Ring Stretch
1566	Medium	Aromatic C=C/C=N Ring Stretch
835	Medium	C-H Out-of-plane Bend (Aromatic)
775	Strong	C-H Out-of-plane Bend (Phenyl Ring)
693	Strong	C-H Out-of-plane Bend (Phenyl Ring)

Data sourced from Abramovitch et al. (1963).[\[5\]](#)

Expertise & Causality: The bands above 3000 cm⁻¹ are definitive for C-H stretching in sp² hybridized carbons (aromatic rings). The strong absorptions between 1500-1610 cm⁻¹ are characteristic of the skeletal vibrations of the pyridine and benzene rings. The strong bands below 900 cm⁻¹ correspond to C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the aromatic rings.[\[5\]](#) The pattern observed is consistent with a 2,5-disubstituted pyridine ring.

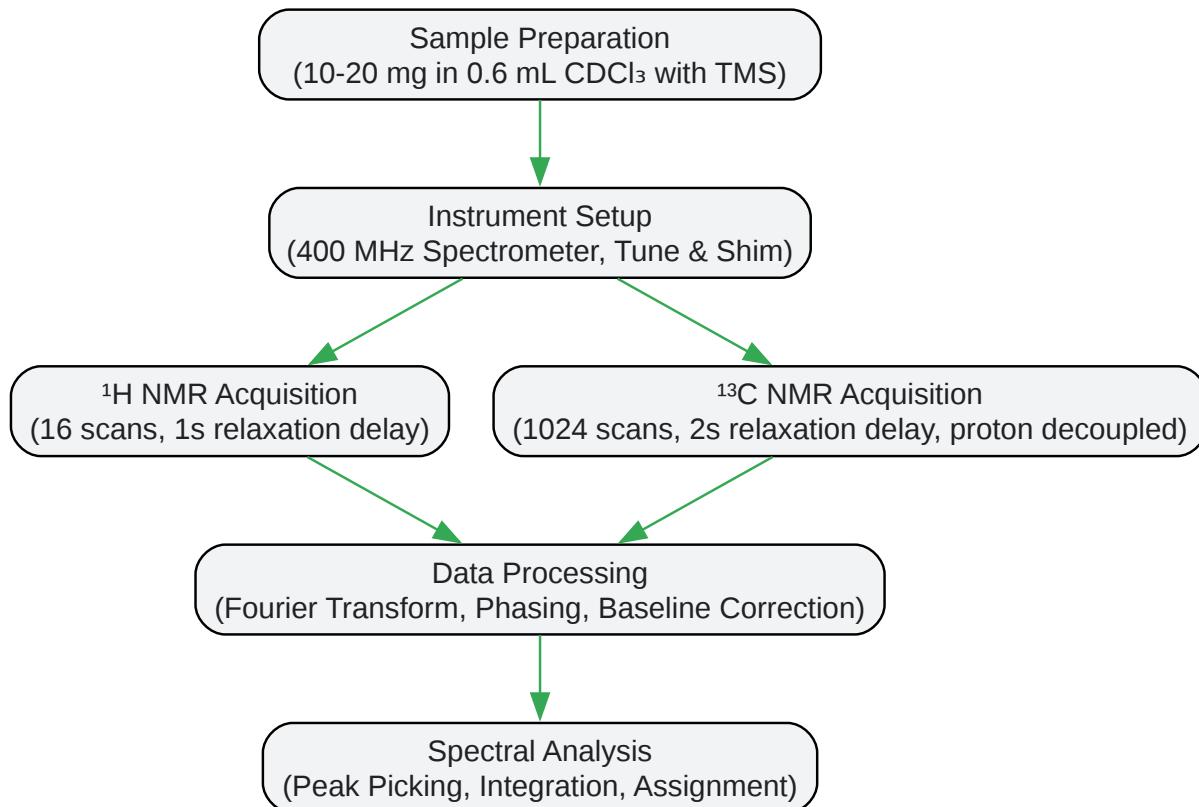

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Using Electron Ionization (EI), **5-methyl-2-phenylpyridine** is expected to show a strong molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 169, corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Fragmentation Data for **5-Methyl-2-phenylpyridine**

m/z	Predicted Ion	Formula	Notes
169	$[M]^+$	$[C_{12}H_{11}N]^+$	Molecular Ion
168	$[M-H]^+$	$[C_{12}H_{10}N]^+$	Loss of a hydrogen radical, often from the methyl group
154	$[M-CH_3]^+$	$[C_{11}H_8N]^+$	Loss of a methyl radical
141	$[M-H-HCN]^+$	$[C_{11}H_9]^+$	Subsequent loss of hydrogen cyanide from the $[M-H]^+$ ion

Expertise & Causality: The fragmentation pathway is initiated by the ionization of the molecule. The molecular ion $[M]^+$ is typically the peak of highest m/z. A common fragmentation for alkyl-substituted aromatics is the loss of a hydrogen radical to form a stable benzyl-type cation, resulting in the $[M-H]^+$ peak at m/z 168. The cleavage of the methyl group leads to the $[M-CH_3]^+$ ion at m/z 154. Subsequent fragmentation of the pyridine ring, such as the loss of hydrogen cyanide (HCN, 27 amu), is also a characteristic pathway for pyridine derivatives.


[Click to download full resolution via product page](#)

Caption: Proposed EI Mass Spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, methodologies for the spectroscopic analysis of **5-methyl-2-phenylpyridine**, designed to be self-validating and reproducible.

NMR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [5-Methyl-2-phenylpyridine spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294863#5-methyl-2-phenylpyridine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com